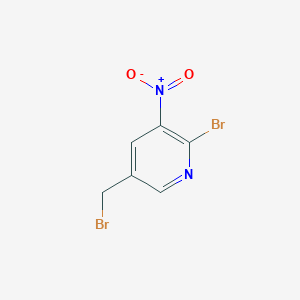
2-Bromo-5-bromomethyl-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-5-bromomethyl-3-nitropyridine” is a chemical compound with the CAS Number: 1379317-97-1 . It has a molecular weight of 295.92 . The compound is used in various chemical reactions and syntheses .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-bromomethyl-3-nitropyridine” is1S/C6H4Br2N2O2/c7-2-4-1-5 (10 (11)12)6 (8)9-3-4/h1,3H,2H2 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
“2-Bromo-5-bromomethyl-3-nitropyridine” is used in various chemical reactions. For instance, it has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
The compound is off-white to light yellow in color . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the search results.Applications De Recherche Scientifique
Biogenic Amines and Nitrosamine Formation in Fish Products : A study highlights the roles of biogenic amines in fish, specifically their connection to intoxication, spoilage, and the formation of nitrosamines. This research could indirectly relate to the study of 2-Bromo-5-bromomethyl-3-nitropyridine by providing insights into the chemical reactions involving nitro compounds in biological systems (I. A. Bulushi et al., 2009).
Bromoform in Atmospheric Chemistry : Another research area explores the role of bromoform in the atmosphere, its sources, sinks, and contribution to atmospheric chemistry. This study may offer a perspective on how brominated compounds, similar in structural aspects to 2-Bromo-5-bromomethyl-3-nitropyridine, interact with environmental processes (B. Quack & D. Wallace, 2003).
Nitrated Phenols in the Atmosphere : The occurrence, analysis, and sources of atmospheric nitrophenols are reviewed, providing a comprehensive overview of nitration processes in the environment. Understanding these processes could be relevant for the environmental impact assessment of nitro-substituted compounds like 2-Bromo-5-bromomethyl-3-nitropyridine (M. Harrison et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is used in the preparation of biaryls via suzuki-miyaura coupling , suggesting that its targets could be the enzymes or proteins involved in this process.
Mode of Action
The mode of action of 2-Bromo-5-bromomethyl-3-nitropyridine involves its use as a reagent in the Suzuki-Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds . The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with electrophilic organic groups . In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 2-Bromo-5-bromomethyl-3-nitropyridine is used, is a key biochemical pathway. This reaction is a transition metal-catalyzed carbon-carbon bond-forming process . The success of this reaction is due to its mild and functional group tolerant reaction conditions, the stability of the organoboron reagents used, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could impact its bioavailability and distribution in biological systems.
Result of Action
The result of the action of 2-Bromo-5-bromomethyl-3-nitropyridine is the formation of biaryls via the Suzuki-Miyaura coupling . These biaryls can be used in various chemical syntheses and have potential applications in pharmaceuticals and materials science.
Propriétés
IUPAC Name |
2-bromo-5-(bromomethyl)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c7-2-4-1-5(10(11)12)6(8)9-3-4/h1,3H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDNFEANVBEFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927996.png)
![2,4-Dihydro-6H-furo[3,4-c]pyrazol-6-one hydrochloride](/img/structure/B2927997.png)
![3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid](/img/structure/B2927999.png)
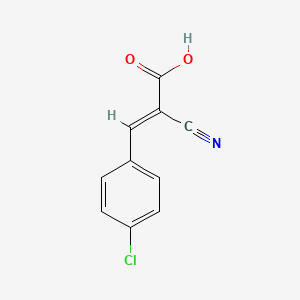
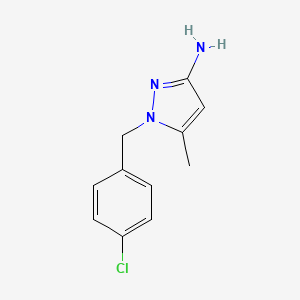
![(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2928003.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)
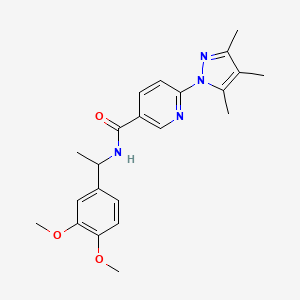
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2928011.png)
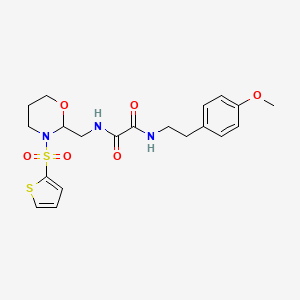
![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928014.png)